molecular formula C6H12 B1661986 3,3-Dimethyl-1-butene CAS No. 558-37-2

3,3-Dimethyl-1-butene

Cat. No.: B1661986
CAS No.: 558-37-2
M. Wt: 84.16 g/mol
InChI Key: PKXHXOTZMFCXSH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-butene is a useful reagent for organic synthesis . It selectively oxidizes to the corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .


Synthesis Analysis

This compound undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst . It is also involved in the hydroboration-deuteronolysis-hydroboration sequence .


Molecular Structure Analysis

The molecular structure of this compound can be represented as (CH3)3CCH=CH2 . More detailed information about its structure can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

This compound undergoes several chemical reactions. It oxidizes selectively to the corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .


Physical and Chemical Properties Analysis

This compound is a clear colorless liquid . It has a molecular weight of 84.16 . Its refractive index is 1.376 (lit.) . It has a boiling point of 41 °C (lit.) and a melting point of -115 °C (lit.) . Its density is 0.653 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Triplet State Conformations in Aromatic Olefins 3,3-Dimethyl-1-butene has been studied for its role in the conformations of the triplet state of aromatic olefins. A study by Arai et al. (1983) explored the triplet-triplet absorption of 3,3-dimethyl-1-(2-naphthyl)-1-butene and identified its planar transoid geometry. This research provides insights into the geometrical configurations of organic molecules in excited states, which is essential for understanding photochemical reactions and designing photoactive materials (Arai et al., 1983).

2. Acid Catalysis in Hydrocarbon Reactions The molecule has been used to characterize acid catalysts in hydrocarbon reactions. Bourdillon et al. (1990) utilized this compound in assessing the acid strength necessary for various hydrocarbon reactions. This research is significant for developing and understanding catalysts in chemical synthesis and refining processes (Bourdillon et al., 1990).

3. Cationic Polymerization Kennedy et al. (1964) investigated the cationic polymerization of this compound. This study is crucial for understanding the polymerization behavior of olefins and developing new polymeric materials with specific properties (Kennedy et al., 1964).

4. Adsorption and Reaction Studies The adsorption and reaction of this compound on various catalysts have been a subject of study. For instance, Kondo et al. (1997) explored its behavior on H-ZSM-5, contributing to our understanding of catalytic processes in industrial chemistry (Kondo et al., 1997).

5. Reactions with Methyl Radicals Studies by Montague (1973) on the reactions of unsymmetrically substituted allyl radicals with methyl radicals, including this compound, help in understanding radical reactions, which are fundamental in organic chemistry and material science (Montague, 1973).

6. Ethylene Dimerization and Alphabutol Optimization Alenezi et al. (2019) discussed the role of this compound in the ethylenedimerization process, focusing on Alphabutol technology. This research is pivotal for understanding and optimizing the production of key compounds used in the plastic industry, such as high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) (Alenezi et al., 2019).

7. Isomerization Over Zeolite Catalysts Hoser and Krzyzanowski (1975) studied the isomerization of this compound over cobalt-exchanged zeolite X. This research aids in understanding the mechanisms of isomerization reactions and the role of zeolite catalysts in industrial chemical processes (Hoser & Krzyzanowski, 1975).

8. Hydroformylation in the Presence of Phosphite Research by Rooyvan et al. (1996) on the hydroformylation of branched 1-alkenes, including this compound, in the presence of different ligands, provides valuable insights for the chemical industry, especially in the production of aldehydes (Rooyvan et al., 1996).

9. Homologation and Hydrogenolysis Studies Toyir et al. (1995) explored the homologation and hydrogenolysis of this compound on Ru/SiO2 catalysts. This research contributes to the understanding of carbon-carbon bond formation and cleavage, crucial in synthetic organic chemistry (Toyir et al., 1995).

Safety and Hazards

3,3-Dimethyl-1-butene is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions of 3,3-Dimethyl-1-butene research could involve further exploration of its copolymerization with ethylene using a chain-walking Pd-diimine catalyst . Additionally, its role in the hydroboration-deuteronolysis-hydroboration sequence could be further investigated .

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the oxidation of organic substances. The compound undergoes oxidation to form an epoxide, which can further react with other biomolecules. This interaction is crucial as it can lead to the formation of reactive intermediates that participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. For instance, the epoxide formed from this compound can bind to cellular proteins, altering their function and affecting gene expression. This can lead to changes in cellular metabolism and other vital processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of a carbocation intermediate during its reactions. This intermediate can undergo rearrangements, leading to the formation of more stable products. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects. Studies have shown that there is a threshold dose above which the compound can induce oxidative stress and damage cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme system, leading to the formation of epoxides and other reactive intermediates. These intermediates can further react with cellular biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its biological activity and effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transport proteins that facilitate its movement. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells and tissues. This localization can affect its activity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism. This localization is crucial for its biochemical effects and interactions with cellular components .

Properties

IUPAC Name

3,3-dimethylbut-1-ene
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InChI

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKXHXOTZMFCXSH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C
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Molecular Formula

C6H12
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Related CAS

28498-58-0
Record name Poly(3,3-dimethyl-1-butene)
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DSSTOX Substance ID

DTXSID1027211
Record name 3,3-Dimethyl-1-butene
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Molecular Weight

84.16 g/mol
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Physical Description

Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butene
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Vapor Pressure

431.0 [mmHg]
Record name 3,3-Dimethyl-1-butene
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CAS No.

558-37-2
Record name 3,3-Dimethyl-1-butene
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Record name 3,3-DIMETHYL-1-BUTENE
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Record name 3,3-Dimethyl-1-butene
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Record name 3,3-dimethylbutene
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Synthesis routes and methods

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
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2 mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3-Dimethyl-1-butene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have utilized various spectroscopic techniques to study this compound, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and vibrational modes within the molecule. []
  • Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, aiding in structural elucidation. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H NMR, is crucial for determining the structure and studying dynamic processes involving this compound and its complexes. [, , ]
  • Electron Spin Resonance (ESR) Spectroscopy: ESR has been employed to investigate the radicals formed upon the reaction of this compound with hydrogen atoms. []

Q3: What is the thermal stability of this compound?

A3: this compound undergoes thermal decomposition at temperatures above 657 K, leading to the formation of methane and allylic radicals. []

Q4: What types of reactions involve this compound as a reactant in catalytic systems?

A4: this compound serves as a valuable substrate in various catalytic reactions, including:

  • Hydrogenation: This alkene can be hydrogenated to neohexane using supported ruthenium catalysts. []
  • Homologation: It undergoes homologation reactions, forming higher carbon-number products, often in the presence of hydrogen and metal catalysts like ruthenium or rhodium. [, ]
  • Hydrogenolysis: Catalytic hydrogenolysis of this compound can produce smaller hydrocarbons like neopentane, isobutene, and methane, offering insights into carbon-carbon bond cleavage mechanisms on metal surfaces. []
  • Isomerization: this compound undergoes isomerization over catalysts like γ-alumina, providing insights into reaction mechanisms on solid acid surfaces. []
  • Dimerization: Certain titanium-based catalysts can selectively dimerize neohexene. []
  • Copolymerization: It can be copolymerized with ethylene using specific catalyst systems, leading to the incorporation of the bulky tert-butyl group into the polymer chain. [, ]

Q5: How does the structure of this compound influence its reactivity in catalytic processes?

A5: The two methyl groups on the 3rd carbon create significant steric hindrance around the double bond. This steric bulk affects its reactivity and selectivity in various reactions:

  • Reduced reactivity: The bulky tert-butyl group hinders the approach of reactants and catalysts, often leading to lower reaction rates compared to less substituted alkenes. [, ]
  • Regioselectivity: The steric bulk influences the regioselectivity of reactions. For example, in hydrohalogenation reactions, initial attack might favor the less hindered terminal carbon, even if it leads to an anti-Markovnikov product. []
  • Catalyst design: Developing efficient catalysts for reactions with this compound requires careful consideration of the steric environment around the active site. [, , ]

Q6: How has computational chemistry been used in understanding this compound's chemistry?

A6: Computational methods, particularly density functional theory (DFT), have proven invaluable in:

  • Bond Energy Analysis: DFT calculations help determine metal-olefin bond strengths in complexes like Cr(CO)5(this compound), providing insights into the factors influencing these bond strengths. []
  • Mechanistic Studies: Computational studies provide valuable information about reaction pathways, transition states, and intermediates in reactions involving this compound, such as hydrogenation mechanisms. []
  • Structure-Activity Relationships: DFT calculations can aid in establishing structure-activity relationships by analyzing electronic and steric effects of substituents on reactivity and selectivity. []

Q7: How do structural modifications of this compound influence its reactivity?

A7: Structural modifications, particularly changes in the alkyl substituents around the double bond, significantly impact the reactivity of this compound:

  • Alkyl Substitution: Increasing the size and branching of alkyl groups generally leads to decreased reactivity due to increased steric hindrance, as observed in the reaction rates with NO3 radicals. []

Q8: Is this compound stable in air and moisture?

A8: While this compound itself is relatively stable, it's essential to store it under inert conditions, away from heat and light, to prevent oxidation and polymerization.

Q9: How does the stability of this compound in metal complexes vary?

A9: The stability of this compound in metal complexes depends on the metal center, the other ligands present, and the reaction conditions. Factors like steric hindrance and electronic effects influence the metal-olefin bond strength and, consequently, the complex's stability. [, , ]

Q10: Are there specific SHE regulations for handling this compound?

A10: As with all chemicals, it's crucial to consult and adhere to relevant safety data sheets (SDS) and local regulations for the safe handling, storage, and disposal of this compound.

Q11: What analytical techniques are commonly used to study reactions involving this compound?

A11: Researchers employ a range of analytical techniques to monitor reactions and characterize products involving this compound, including:

  • Gas Chromatography (GC): GC is widely used to separate and quantify volatile reaction mixtures containing this compound and its reaction products. []

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